N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The benzothiazole ring can be oxidized under certain conditions to form sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research has shown that benzothiazole derivatives, including this compound, exhibit promising pharmacological properties, making them potential candidates for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, influencing their activity .
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anticancer activity.
Benzo[d]thiazol-2-thiol derivatives: Known for their antimicrobial properties.
The uniqueness of this compound lies in its specific nitrobenzamide structure, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-12-13(7-10)21-8-15-12/h1-8H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATFDROCYZXJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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